2-hydroxy-3-phenoxypropyl 4-nitrobenzoate
Overview
Description
2-Hydroxy-3-phenoxypropyl 4-nitrobenzoate is an organic compound with the molecular formula C16H15NO6 It is characterized by the presence of a hydroxy group, a phenoxy group, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-phenoxypropyl 4-nitrobenzoate typically involves the esterification of 2-hydroxy-3-phenoxypropanol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Formation of 2-oxo-3-phenoxypropyl 4-nitrobenzoate.
Reduction: Formation of 2-hydroxy-3-phenoxypropyl 4-aminobenzoate.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-Hydroxy-3-phenoxypropyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-phenoxypropyl 4-nitrobenzoate involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s binding affinity and specificity. The phenoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
- 2-Hydroxy-3-phenoxypropyl acrylate
- 2-Hydroxy-3-phenoxypropyl methacrylate
- 2-Hydroxy-3-phenoxypropyl benzoate
Comparison: 2-Hydroxy-3-phenoxypropyl 4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This differentiates it from other similar compounds that may lack the nitro functionality, affecting their reactivity and applications.
Properties
IUPAC Name |
(2-hydroxy-3-phenoxypropyl) 4-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c18-14(10-22-15-4-2-1-3-5-15)11-23-16(19)12-6-8-13(9-7-12)17(20)21/h1-9,14,18H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWJCEAPBMMECH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319842 | |
Record name | (2-hydroxy-3-phenoxypropyl) 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645996 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
293765-22-7 | |
Record name | (2-hydroxy-3-phenoxypropyl) 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401319842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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